molecular formula C7H7Cl2F3N2 B1350681 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 40566-70-9

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1350681
CAS No.: 40566-70-9
M. Wt: 247.04 g/mol
InChI Key: QRUXYYKTFMZWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7Cl2F3N2. It is a solid substance that is often used in various chemical reactions and research applications. This compound is known for its unique chemical properties, which make it valuable in the fields of organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloro-3-(trifluoromethyl)aniline+Hydrazine hydrate4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Chloro-3-(trifluoromethyl)aniline+Hydrazine hydrate→4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylhydrazine
  • 3-Chlorophenylhydrazine
  • 4-Chloro-3-(trifluoromethyl)pyridine

Comparison

4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUXYYKTFMZWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381880
Record name [4-chloro-3-(trifluoromethyl)phenyl]hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40566-70-9
Record name [4-chloro-3-(trifluoromethyl)phenyl]hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.